molecular formula C16H19N3O6 B1207037 Mitomycin B CAS No. 4055-40-7

Mitomycin B

Cat. No. B1207037
CAS RN: 4055-40-7
M. Wt: 349.34 g/mol
InChI Key: UZUUQCBCWDBYCG-DQRAMIIBSA-N
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Description

Mitomycins are a family of aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae . They include mitomycin A, mitomycin B, and mitomycin C . Mitomycin B is an antineoplastic antibiotic first isolated by Japanese microbiologists in the 1950s from cultures of Streptomyces caespitosus . It is an alkylating agent that inhibits DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix .


Synthesis Analysis

The biosynthesis of all mitomycins proceeds via combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate, to form the mitosane core, followed by specific tailoring steps . The key intermediate, AHBA, is a common precursor to other anticancer drugs . The mitosane core is synthesized via condensation of AHBA and D-glucosamine . Once this condensation has occurred, the mitosane core is tailored by a variety of enzymes . Both the sequence and the identity of these steps are yet to be determined .


Molecular Structure Analysis

Mitomycin B has a unique chemical structure and contains densely assembled functionalities with extraordinary antitumor activity . The previously proposed mitomycin C biosynthetic pathway has caused great attention to decipher the enzymatic mechanisms for assembling the pharmaceutically unprecedented chemical scaffold .


Chemical Reactions Analysis

The complexity of the problem arises from the need to accommodate highly interactive functionality in a rather compact matrix and to orchestrate the chemical progression such as to expose and maintain vulnerable structural elements as the synthesis unfolds . The presence of such a concentration of functional groups renders this molecule only moderately stable to bases, acid and nucleophiles but particularly reactive in presence of reducing agents .

Scientific Research Applications

1. Interaction with Ribosomal RNA

Mitomycin C (a closely related compound to Mitomycin B) impacts cellular processes by interacting with ribosomal RNA, particularly the 18S ribosomal RNA. This interaction leads to a decrease in protein translation, revealing a potential mechanism of toxicity that is distinct from its known DNA-damaging effects (Snodgrass et al., 2010).

2. Ophthalmology Applications

Mitomycin C is used in various ophthalmology procedures due to its effects on wound healing. Its applications include pterygium surgery, glaucoma surgery, corneal refractive surgery, and other ocular diseases, highlighting its broad utility in eye care (Singh, 2013).

3. Biosynthesis and Structural Characterization

The biosynthesis of mitomycins, including Mitomycin C, involves complex enzymatic processes. For example, Mitomycin-7-O-methyltransferase plays a key role in the biosynthesis of Mitomycin C, catalyzing specific methylation steps. Understanding these enzymatic processes is crucial for the development of bioactive mitomycins (Singh et al., 2011).

4. Ototoxicity Studies

Research on the ototoxicity (harmful to the ear) of Mitomycin C provides insight into its safe application in medical procedures. For instance, its application before myringotomy (ear surgery) is found to be less ototoxic compared to post-incision application. This has implications for its use in otolaryngology (Roskies et al., 2015).

5. Drug Delivery Systems

Innovations in drug delivery systems using Mitomycin C have been explored. For example, the development of polymer-lipid hybrid nanoparticles for Mitomycin C delivery offers a more effective and safer way to use this drug in chemotherapy, potentially widening its therapeutic window (Yi et al., 2014).

Safety And Hazards

Mitomycin B can affect you when breathed in . Contact can irritate the skin and eyes . High exposure may cause poor appetite, fever, nausea, headache, fatigue and drowsiness . Repeated contact can cause severe eye damage . Repeated high exposure may affect the liver, kidneys and blood cells .

properties

IUPAC Name

[(4S,6S,7R,8R)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUQCBCWDBYCG-DQRAMIIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318185
Record name Mitomycin B
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Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Violet solid; [Merck Index]
Record name Mitomycin B
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Solubility

SOL IN WATER & MANY ORGANIC SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIGROIN, CYCLOHEXANE, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE.
Record name MITOMYCIN B
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Product Name

Mitomycin B

Color/Form

VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

CAS RN

4055-40-7
Record name Mitomycin B
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Record name Mitomycin B
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Record name Mitomycin B
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Record name MITOMYCIN B
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Record name MITOMYCIN B
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3419
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
JS Webb, DB Cosulich, JH Mowat… - Journal of the …, 1962 - ACS Publications
… Although mitomycin B (IB) has not yet been obtained directly from or converted to any of the other three antibiotics, it has been degraded to products identical with those obtained …
Number of citations: 258 pubs.acs.org
JH BEIJNEN, OAGJ VAN DER HOUWEN… - Chemical and …, 1986 - jstage.jst.go.jp
The kinetics and mechanisms of the degradation of mitomycin A and mitomycin B in aqueous solution were investigated by means of ultraviolet (UV) spectrophotometry and high-…
Number of citations: 17 www.jstage.jst.go.jp
M KONO, M KASAI, K SHIRAHATA… - The Journal of …, 1991 - jstage.jst.go.jp
… The absolute structure of 2 wasrelated to mitomycin B(3) because 2 wasderived from3 under basic conditions. The ketonic form 4 waspresumed to be involved in the generation of2. …
Number of citations: 8 www.jstage.jst.go.jp
T Hata, Y Sano, R Sugawara, A Matsumae… - The Journal of …, 1956 - jstage.jst.go.jp
… The violet color of mitomycin B fades by SCHIFF reagent, 0.1 N- 4r, HCl, chang-::s into blue with 0.1 NNaOH, from blue to gre;:;n with 20 cone. H2S0-1, yellow to orange with cone. HCI …
Number of citations: 547 www.jstage.jst.go.jp
H Kanamori, T Shima, C Morita, T Hata - The Journal of Antibiotics …, 1957 - jstage.jst.go.jp
… The effective principles were isolated and fractionated into mitomycin A and mitomycin B, of which the physico-chemical properties have been described in a previous paper'l. Mitomycin …
Number of citations: 54 www.jstage.jst.go.jp
GM Rao, JW Lown, JA Plambeck - Journal of The …, 1977 - iopscience.iop.org
… Mitomycin B, a mitosane quinone-containing antibiotic, was … with a mechanism in which mitomycin B is reversibly reduced, at … Mitomycin B, 1, is a member of the mitosane class of agents …
Number of citations: 24 iopscience.iop.org
Y Kishi - Journal of Natural Products, 1979 - ACS Publications
… turn our attention to the total synthesis of mitomycin B (2), whose relative stereochemistry at the C-9 and C-9a positions is different fromthat of other mitomycins. The eight-membered …
Number of citations: 85 pubs.acs.org
M Kasai, M Kono, K Shirahata - The Journal of Organic Chemistry, 1989 - ACS Publications
… 9-epi-Mitomycin B (2b) with the same C-9 stereochemistry as mitomycin C (1) was synthesized from mitomycin B (2a) through inversion at the C-9 position. 10-O-Decarbamoylmitomycin …
Number of citations: 13 pubs.acs.org
K Ogawa, A Nomura, T Fujiwara… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… (p-bromoanilino)mitomycin B solved by Yahashi and Matsubara… 0.024 Å, smaller than in mitomycin B (0.079 A)º) and close to … molecular structures of mitomycin B and mitomycins A or C, …
Number of citations: 11 www.journal.csj.jp
M Varoglu, Y Mao, DH Sherman - Journal of the American …, 2001 - ACS Publications
… Compound 1 has not been previously synthesized or isolated 18 and 2 has been obtained only through semi-synthesis using mitomycin B (8) as starting material. Moreover, this study …
Number of citations: 27 pubs.acs.org

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